FT895

描述

属性

IUPAC Name |

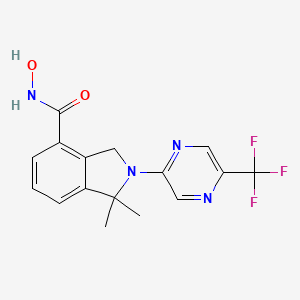

N-hydroxy-1,1-dimethyl-2-[5-(trifluoromethyl)pyrazin-2-yl]-3H-isoindole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O2/c1-15(2)11-5-3-4-9(14(24)22-25)10(11)8-23(15)13-7-20-12(6-21-13)16(17,18)19/h3-7,25H,8H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLPBILTRRWOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC(=C2CN1C3=NC=C(N=C3)C(F)(F)F)C(=O)NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FT895: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, with significant therapeutic potential in oncology, infectious diseases, and metabolic disorders. This document provides an in-depth technical overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. This compound exerts its effects primarily through the specific inhibition of HDAC11's deacetylase activity, leading to downstream alterations in gene expression and protein function that impact cell proliferation, mitochondrial function, and metabolic pathways.

Core Mechanism of Action: Selective HDAC11 Inhibition

This compound is a novel N-hydroxy-2-arylisoindoline-4-carboxamide that functions as a potent and specific antagonist of HDAC11.[1] Its primary mechanism of action is the inhibition of the enzymatic activity of HDAC11, which is a zinc-dependent deacetylase.[2] This inhibition is highly selective, with a more than 1000- to 1500-fold greater affinity for HDAC11 compared to other HDAC isoforms.[2][3][4] This selectivity minimizes off-target effects, making this compound a valuable tool for studying the specific roles of HDAC11 and a promising candidate for therapeutic development.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound across various studies.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 | Selectivity | Reference |

| HDAC11 | 3 nM | >1000-fold vs. other HDACs | [1][4][5][6][7][8][9][10] |

Table 2: Cellular Activity

| Cell Line | Assay | Metric | Value | Reference |

| HeLa | Anti-EV71 | EC50 | 0.1 µM | [11] |

| HeLa | Cytotoxicity | CC50 | > 100 µM | [11] |

| S462TY (MPNST) | Cell Proliferation | IC50 (with Cordycepin) | Synergistic effect observed | [4] |

Key Signaling Pathways and Biological Effects

This compound's inhibition of HDAC11 triggers a cascade of downstream events that vary depending on the cellular context.

Anti-Tumor Activity in Malignant Peripheral Nerve Sheath Tumors (MPNST)

In MPNST cells, this compound has been shown to impair mitochondrial function and biogenesis.[5] Treatment with this compound leads to an increase in reactive oxygen species (ROS), a decrease in mitochondrial DNA copy numbers, and damaged mitochondrial respiration.[5] This is associated with the activation of the HIF-1α signaling pathway.[5] Furthermore, this compound potentiates the anti-tumor effects of cordycepin by suppressing the Hippo signaling pathway, specifically by reducing the expression of the transcription factor TEAD1 and its co-activator TAZ.[4] This combined treatment disrupts microtubule organization, leading to chromosome mis-segregation and apoptosis.[4]

Antiviral Activity against Enterovirus 71 (EV71)

This compound has demonstrated efficacy in restricting the replication of EV71, the causative agent of hand, foot, and mouth disease.[11] By inhibiting HDAC11, this compound suppresses EV71 production in vitro and in vivo.[11] This antiviral effect is achieved without significant cytotoxicity.[11] The inhibition of HDAC11 by this compound leads to an increase in the acetylation of Histone H3 (Ac-H3), which is correlated with the reduction in viral replication.[11]

Regulation of Adipocyte Thermogenesis

In adipocytes, this compound promotes the expression of uncoupling protein 1 (UCP1), a key regulator of nonshivering thermogenesis.[3] This effect is mediated through a bimodal mechanism involving both a rapid, post-transcriptional, protein kinase A (PKA)-independent pathway and a delayed, PKA-dependent pathway requiring new Ucp1 mRNA synthesis.[3] The inhibition of HDAC11 by this compound leads to the myristoylation-dependent induction of UCP1, even in the context of catecholamine resistance.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxicity of this compound and its synergistic effects with other compounds.

-

Methodology:

-

Cells are seeded in 96-well plates at a density of 2x10^5 cells/mL.

-

After 24 hours, cells are treated with various concentrations of this compound, a combination agent (e.g., cordycepin), or vehicle control for 48 hours.

-

Following treatment, 7.5 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 3.5 hours at 37°C.

-

The formazan crystals are dissolved by adding 75 µL of DMSO to each well and incubating for 20 minutes at room temperature.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[4]

-

Western Blotting

-

Objective: To determine the protein expression levels of target proteins.

-

Methodology:

-

Cells are treated with this compound or vehicle control for a specified duration.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., HDAC11, Ac-H3, α-tubulin, KIF18A, TEAD1, TAZ, YAP).[4][11]

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or α-tubulin is often used as a loading control.[4][11]

-

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology:

-

MPNST cells (e.g., STS26T or S462TY) are prepared in a mixture of DMEM medium and Matrigel.

-

The cell suspension is injected subcutaneously into the flank of immunodeficient mice (e.g., Balb/c nude mice).[4]

-

Once tumors are established, mice are treated with this compound, a combination agent, or vehicle control via a suitable route of administration (e.g., intraperitoneal injection).[12]

-

Tumor size is measured regularly, and at the end of the study, tumors are excised for further analysis.[4]

-

Conclusion

This compound is a highly selective and potent HDAC11 inhibitor with a multifaceted mechanism of action that impacts various cellular processes, including mitochondrial function, cell signaling, and gene expression. Its efficacy in preclinical models of cancer, viral infection, and metabolic disease highlights its potential as a versatile therapeutic agent. Further research is warranted to fully elucidate its therapeutic applications and to advance its development for clinical use. While an excellent research tool, the current formulation of this compound lacks oral bioavailability and contains a hydroxamic acid warhead, which may be associated with mutagenicity, indicating that further medicinal chemistry efforts are needed for clinical development.[3]

References

- 1. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]

- 4. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound | HDAC11 (histone deacetylase) inhibitor | CAS 2225728-57-2 | HDAC抑制剂 | 美国InvivoChem [invivochem.cn]

- 10. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]

- 11. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Functions of HDAC11: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, has emerged as a critical regulator of diverse cellular processes, extending far beyond its initial classification as a histone modifier. This guide provides a comprehensive overview of HDAC11's enzymatic function, its role in key signaling pathways, and its implications in health and disease. A key distinguishing feature of HDAC11 is its potent defatty-acylase activity , which is over 10,000 times more efficient than its deacetylase activity, positioning it as a unique enzymatic modulator of protein function. This activity is central to its roles in immune regulation, metabolic homeostasis, and cancer biology. This document details established substrates, interacting partners, and the current landscape of selective inhibitors, offering a valuable resource for researchers and drug development professionals targeting this intriguing enzyme.

Enzymatic Activity and Substrate Specificity

HDAC11 exhibits a strong preference for removing long-chain fatty acyl groups from lysine residues, a stark contrast to the primary deacetylase activity of other HDAC family members. This proficient defatty-acylase activity is a cornerstone of its biological function.

Quantitative Analysis of HDAC11 Enzymatic Activity

The substrate preference of HDAC11 has been quantitatively assessed, revealing a clear bias towards longer acyl chains. The following table summarizes the steady-state kinetic parameters for the deacylation of various substrates by human HDAC11.

| Substrate (Acyl Group) | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| Myristoyl (C14) | Data not available | Data not available | 149,000 |

| Dodecanoyl (C12) | Data not available | Data not available | 77,700 |

| Decanoyl (C10) | Data not available | Data not available | 72,143 |

| Octanoyl (C8) | Data not available | Data not available | Data not available |

| Hexanoyl (C6) | Data not available | 68 | Data not available |

| Acetyl (C2) | Negligible | Not applicable | Negligible |

Table 1: Steady-state kinetics of deacylation of selected substrates by hsHDAC11. Data represents mean values and highlights the enzyme's preference for longer acyl chains, with catalytic efficiencies for dodecanoylated and myristoylated peptides being the highest.[1]

Known Substrates and Interacting Proteins

HDAC11's substrate pool is expanding, with several key proteins identified that are regulated through its deacylase activity. These interactions are fundamental to understanding its cellular roles.

| Protein | Function | Type of Interaction | Consequence of Interaction |

| SHMT2 (Serine Hydroxymethyltransferase 2) | One-carbon metabolism | Substrate (Demyristoylation) | Regulates type I interferon signaling.[2] |

| BRAF (B-Raf proto-oncogene) | Serine/threonine-protein kinase | Substrate (Deacetylation) | Increased BRAF acetylation upon HDAC11 inhibition.[3] |

| CALU (Calumenin) | Calcium-binding protein | Substrate (Demyristoylation) | Increased CALU myristoylation upon HDAC11 inhibition.[3] |

| Gravin-α (AKAP12) | A-kinase anchoring protein | Substrate (Demyristoylation) | Regulates adipocyte adrenergic signaling and thermogenesis. |

| BRD2 (Bromodomain-containing protein 2) | Transcriptional regulator | Interacting Partner | HDAC11 physically associates with BRD2 to repress the thermogenic gene program.[4][5] |

| HDAC6 | Histone deacetylase | Interacting Partner | Forms a complex with HDAC11 to regulate IL-10 expression.[6] |

| SMN complex proteins (SMN1, Gemin2, Gemin3, Gemin4) | Spliceosome assembly | Interacting Partner | Implicates HDAC11 in mRNA splicing. |

| PU.1 | Transcription factor | Functional Interaction | HDAC11 facilitates PU.1 binding to the IL-10 promoter.[7] |

| Sp1 and STAT3 | Transcription factors | Functional Interaction | HDAC11 knockdown leads to earlier and greater detection of Sp1 and STAT3 at the IL-10 promoter.[7] |

Table 2: Known substrates and interacting partners of HDAC11.

Key Signaling Pathways Involving HDAC11

HDAC11 is a critical node in several signaling pathways, modulating cellular responses in immunity, metabolism, and thermogenesis.

Regulation of Immune Tolerance via IL-10

HDAC11 is a key negative regulator of the anti-inflammatory cytokine Interleukin-10 (IL-10) in antigen-presenting cells (APCs).[4][7][8][9][10][11] By deacetylating histones at the Il10 promoter, HDAC11 contributes to a more closed chromatin state, thereby repressing gene transcription.[7] This action is influenced by its interaction with other proteins, including HDAC6 and the transcription factor PU.1.[6][7]

Regulation of Thermogenesis

HDAC11 plays a significant role in regulating adaptive thermogenesis. It acts as a repressor of the thermogenic program in adipose tissue through its interaction with the transcriptional regulator BRD2.[5][8] This complex suppresses the expression of Uncoupling Protein 1 (UCP1), a key protein in brown adipose tissue (BAT) for heat generation.[2][4][5][12][13][14] Inhibition of HDAC11 leads to increased UCP1 expression and enhanced thermogenesis.[12][14]

Regulation of Lipid Metabolism

HDAC11 is also implicated in the regulation of lipid metabolism. Loss of HDAC11 activates the adiponectin-AdipoR-AMPK signaling pathway in the liver.[12][15] This leads to increased fatty acid oxidation and is associated with improved insulin sensitivity and reduced hepatic steatosis.[15]

HDAC11 Inhibitors

The unique substrate preference and specific biological roles of HDAC11 have made it an attractive target for drug development. A number of inhibitors have been identified, ranging from pan-HDAC inhibitors to more selective compounds.

| Inhibitor | Type | IC₅₀ for HDAC11 (nM) | Selectivity Profile |

| SIS17 | Selective | 830 | Highly selective for HDAC11.[2] |

| FT895 | Selective | 740 | Also inhibits HDAC4 (IC₅₀ = 25,000 nM) and HDAC8 (IC₅₀ = 9,200 nM).[2] |

| PB94 | Selective | 110 | At least 40-fold selective over HDAC6.[16] |

| Trichostatin A (TSA) | Pan-HDAC | ~14 | Potent inhibitor of most HDACs.[4] |

| Romidepsin | Pan-HDAC | Nanomolar potency | Broad-spectrum HDAC inhibitor.[4] |

| Quisinostat | Pan-HDAC | Nanomolar potency | Broad-spectrum HDAC inhibitor.[4] |

| Garcinol | Pan-HDAC | More selective for HDAC11 than other pan-HDAC inhibitors | Shows some preference for HDAC11.[4] |

| Fimepinostat | Pan-HDAC | Effective inhibitor | Inhibits both deacetylase and demyristoylase activities.[4] |

| Suberoylanilide hydroxamic acid (SAHA) | Pan-HDAC | 200 (50% inhibition) | Broad-spectrum HDAC inhibitor.[4] |

Table 3: A selection of HDAC11 inhibitors and their reported IC₅₀ values and selectivity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study HDAC11 function.

HDAC11 Enzymatic Activity Assay (Fluorogenic)

This protocol describes a continuous, fluorescence-based assay to measure the deacylase activity of HDAC11.

Materials:

-

Recombinant human HDAC11

-

Fluorogenic substrate (e.g., Boc-Lys(acyl)-AMC or a custom peptide with a quencher/fluorophore pair)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Trypsin solution (for two-step assays)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Dilute the recombinant HDAC11 to the desired concentration in cold assay buffer.

-

Prepare a series of inhibitor concentrations if performing an IC₅₀ determination.

-

-

Assay Reaction:

-

In a microplate well, add 50 µL of assay buffer.

-

Add 1 µL of inhibitor solution (or DMSO for control).

-

Add 20 µL of diluted HDAC11 enzyme and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate.

-

-

Measurement:

-

Continuous Assay: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

-

Two-Step Assay: After a defined incubation time (e.g., 30 minutes at 37°C), stop the reaction by adding a developer solution (e.g., trypsin) that cleaves the deacetylated substrate to release the fluorophore. Incubate for an additional 15 minutes and then measure the end-point fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).

-

For inhibitor studies, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Workflow Diagram:

Immunoprecipitation (IP) of HDAC11 and Interacting Proteins

This protocol details the immunoprecipitation of HDAC11 to identify and validate interacting proteins.

Materials:

-

Cells expressing HDAC11 (endogenously or overexpressed)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-HDAC11 antibody (or anti-tag antibody for tagged protein)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (e.g., lysis buffer or a less stringent buffer)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Equipment for Western blotting

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing (Optional):

-

Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

-

Pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-HDAC11 antibody or control IgG to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add pre-washed protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with cold wash buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blotting with antibodies against HDAC11 and suspected interacting proteins.

-

Workflow Diagram:

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the binding of an inhibitor to HDAC11 in a cellular context by measuring the increased thermal stability of the protein upon ligand binding.

Materials:

-

Cells expressing HDAC11

-

HDAC11 inhibitor and vehicle control (DMSO)

-

PBS

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Lysis buffer with protease inhibitors

-

Equipment for Western blotting or other protein detection method

Procedure:

-

Cell Treatment:

-

Treat cultured cells with the HDAC11 inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

-

Heating:

-

Harvest the cells and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, leaving one sample at room temperature as a control.

-

-

Lysis and Separation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble HDAC11 in each sample by Western blotting.

-

-

Data Interpretation:

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized HDAC11.

-

Workflow Diagram:

Proteomic Identification of HDAC11 Substrates (SILAC-based)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method to quantitatively compare the proteomes of different cell populations and can be adapted to identify substrates of HDAC11.[6][15]

Materials:

-

Two populations of cells (e.g., wild-type and HDAC11 knockout/knockdown)

-

SILAC-specific cell culture medium lacking certain amino acids (e.g., lysine and arginine)

-

"Heavy" and "light" isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆-Arginine)

-

Standard cell culture and proteomics equipment (mass spectrometer)

Procedure:

-

Cell Labeling:

-

Culture the two cell populations for at least five cell divisions in their respective SILAC media ("heavy" for one, "light" for the other) to achieve complete incorporation of the labeled amino acids.

-

-

Sample Preparation:

-

Harvest and lyse the cells from both populations.

-

Combine equal amounts of protein from the "heavy" and "light" lysates.

-

-

Protein Digestion and Peptide Fractionation:

-

Digest the combined protein mixture into peptides using an enzyme like trypsin.

-

Fractionate the peptides to reduce sample complexity.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide fractions by LC-MS/MS.

-

Identify and quantify the relative abundance of "heavy" and "light" peptides.

-

Proteins with a significantly higher abundance of acylation in the HDAC11-deficient ("heavy") cells compared to the wild-type ("light") cells are potential substrates.

-

Logical Relationship Diagram:

References

- 1. biorxiv.org [biorxiv.org]

- 2. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - HDAC11 suppresses the thermogenic program of adipose tissue via BRD2 [insight.jci.org]

- 6. Identification of potential HDAC11 deacylase substrates by affinity pulldown MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ,DIVERGENT ROLES OF HISTONE DEACETYLASE 6 (HDAC6) AND HISTONE DEACETYLASE 11 (HDAC11) ON THE TRANSCRIPTIONAL REGULATION OF IL10 IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Divergent roles of histone deacetylase 6 (HDAC6) and histone deacetylase 11 (HDAC11) on the transcriptional regulation of IL10 in antigen presenting cells. | Semantic Scholar [semanticscholar.org]

- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Histone Deacetylase 11 (HDAC11) antibody Western H4539 [sigmaaldrich.com]

- 14. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Programming and Regulation of Metabolic Homeostasis by HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alzdiscovery.org [alzdiscovery.org]

FT895: A Technical Guide to a Selective HDAC11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT895 is a potent and highly selective small molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound. It includes a compilation of its in vitro and in vivo activities, detailed experimental methodologies, and an exploration of the key signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting HDAC11 with this compound in oncology, virology, and metabolic diseases.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. Their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. HDAC11 is a unique member of the HDAC family, and its specific biological functions are an active area of investigation. This compound has emerged as a critical tool for elucidating the roles of HDAC11 and as a potential therapeutic agent. It is an analog of N-hydroxy-tetrahydroisoquinoline-7-carboxamide and has demonstrated significant anti-tumor, antiviral, and metabolic regulatory effects in preclinical studies.[1]

Discovery and Physicochemical Properties

This compound was developed as a highly selective inhibitor of HDAC11.[1] It exhibits greater than 1000-fold selectivity for HDAC11 over other HDAC isoforms.[1][2] While initial reports highlighted its high potency, subsequent studies using more physiologically relevant substrates have provided a broader understanding of its inhibitory profile.

Table 1: Physicochemical and In Vitro Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-hydroxy-2-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxamide | [1] |

| Molecular Formula | C20H18N2O2 | N/A |

| Molecular Weight | 352.31 g/mol | N/A |

| HDAC11 IC50 | 3 nM | [1][2][3][4] |

| HDAC11 IC50 (myristoyl-H3K9 substrate) | 0.74 µM | [5] |

| HDAC4 IC50 | 25 µM | [5] |

| HDAC8 IC50 | 9.2 µM | [5] |

| Selectivity over other HDACs | >1000-fold | [1][2] |

| Cellular Activity (IC50) | <20 nM | N/A |

Note: The discrepancy in HDAC11 IC50 values may be attributed to the different substrates used in the respective assays.

Mechanism of Action and Biological Activities

This compound exerts its biological effects primarily through the inhibition of HDAC11's deacetylase activity. This inhibition leads to the modulation of various downstream signaling pathways, resulting in a range of cellular responses.

Anti-Tumor Activity: Malignant Peripheral Nerve Sheath Tumors (MPNST)

This compound has shown significant promise in the context of MPNST, a type of aggressive soft tissue sarcoma.

-

Mitochondrial Dysfunction: this compound treatment in MPNST cells leads to impaired mitochondrial biogenesis and function. This is characterized by increased reactive oxygen species (ROS) production, decreased mitochondrial DNA copy numbers, and reduced basal and maximal respiration.[6][7]

-

Hippo Signaling Pathway: this compound potentiates the anti-tumor effects of cordycepin by suppressing the Hippo signaling pathway. This is achieved through the downregulation of the transcription factor TEAD1 and its co-activator TAZ.[1][6]

-

Synergistic Effects: In combination with cordycepin, this compound exhibits a synergistic cytotoxic effect on MPNST cells both in vitro and in vivo.[1]

Antiviral Activity: Enterovirus 71 (EV71)

This compound has demonstrated efficacy in restricting the replication of EV71, the causative agent of hand, foot, and mouth disease. This antiviral activity is mediated by its inhibition of HDAC11.

Metabolic Regulation: Adipocyte Thermogenesis

This compound plays a role in regulating energy expenditure by promoting thermogenesis in adipocytes. It induces the expression of Uncoupling Protein 1 (UCP1) through a bimodal mechanism:

-

PKA-Independent Acute Response: A rapid, post-transcriptional induction of UCP1.[8][9]

-

PKA-Dependent Delayed Response: A sustained response that requires Protein Kinase A (PKA) activity and new UCP1 mRNA synthesis.[8][9]

Other Activities

-

Myeloproliferative Neoplasms: this compound inhibits the proliferation of JAK2-driven myeloproliferative neoplasms by blocking the JAK/STAT signaling pathway.[1][3]

-

Lung Cancer: It has been shown to reduce the self-renewal capacity of cancer stem cells in non-small cell lung cancer.[1]

Signaling Pathways Modulated by this compound

The biological activities of this compound are a consequence of its ability to modulate key signaling pathways.

Hippo Signaling Pathway in MPNST

This compound, in combination with cordycepin, suppresses the Hippo signaling pathway in MPNST cells. By inhibiting HDAC11, this compound leads to the downregulation of TEAD1 and TAZ, which are crucial for the growth and survival of these tumor cells.

Caption: this compound and Cordycepin synergistically inhibit MPNST growth via the Hippo pathway.

HIF-1α Signaling Pathway and Mitochondrial Dysfunction in MPNST

This compound treatment induces mitochondrial dysfunction in MPNST cells, which is associated with the activation of the HIF-1α signaling pathway. This suggests a cellular response to metabolic stress caused by impaired mitochondrial respiration.

Caption: this compound induces mitochondrial dysfunction and HIF-1α activation in MPNST cells.

Bimodal Thermogenic Pathway in Adipocytes

This compound induces UCP1 expression in adipocytes through two distinct pathways, one rapid and PKA-independent, and the other delayed and PKA-dependent.

Caption: this compound stimulates adipocyte thermogenesis through bimodal pathways.

Preclinical Data

In Vitro Efficacy

Table 2: In Vitro Anti-proliferative Activity of this compound in MPNST Cell Lines

| Cell Line | Type | IC50 (µM) | Reference |

| S462TY | NF1-related MPNST | 6.76 | [1] |

| T265 | NF1-related MPNST | 10.09 | [1] |

| ST8814 | NF1-related MPNST | 22.88 | [1] |

| STS26T | Sporadic MPNST | 58.49 | [1] |

| sNF96.2 | NF1-related MPNST | 77.16 | [1] |

| hs53T | Neurofibroma | 13.12 | [1] |

| LinNF | Neurofibroma | 121.9 | [1] |

In Vivo Efficacy

Table 3: In Vivo Studies with this compound

| Indication | Animal Model | Dosing Regimen | Key Findings | Reference |

| MPNST | Xenograft nude mice (S462TY cells) | Not specified | Synergistic tumor growth inhibition with cordycepin. | [1] |

| EV71 Infection | C57BL/6 mice | 50 mg/kg/day, i.p. | Reduced EV71 replication in the intestine. | N/A |

| Thermogenesis | Mice | Not specified | Increased UCP1 expression and core body temperature. | [8] |

Pharmacokinetics

This compound has shown promising pharmacokinetic properties in mice, with a reported serum half-life of 9.4 hours.[1]

Experimental Protocols

In Vitro Cell Viability Assay (MTT)

-

Cell Seeding: Plate MPNST cells (e.g., S462TY, STS26T) in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (and/or cordycepin) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis

-

Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TEAD1, TAZ, UCP1, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

MPNST Xenograft Mouse Model

-

Animal Model: Use 4-week-old male BALB/c nude mice.

-

Cell Preparation: Resuspend MPNST cells (e.g., S462TY) in a 1:1 mixture of DMEM and Matrigel.

-

Tumor Implantation: Subcutaneously inject 5x10^6 cells in a volume of 0.2 mL into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound, cordycepin, combination). Administer treatment via the appropriate route (e.g., intraperitoneal injection).

-

Tumor Monitoring: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

EV71 Infection Mouse Model

-

Animal Model: Use 6-week-old male C57BL/6 mice.

-

Infection: Intraperitoneally infect mice with 1x10^6 PFU of EV71.

-

Treatment: Administer this compound (50 mg/kg/day, i.p.) or vehicle control daily for a specified period (e.g., 7 days).

-

Analysis: At the end of the treatment period, harvest tissues (e.g., intestine) for analysis of viral replication (e.g., qPCR for viral RNA).

Conclusion and Future Directions

This compound is a potent and selective HDAC11 inhibitor with significant therapeutic potential in a range of diseases. Its ability to induce mitochondrial dysfunction and modulate key signaling pathways like Hippo and HIF-1α in cancer, coupled with its antiviral and metabolic regulatory properties, makes it a compelling candidate for further development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in a broader range of preclinical models, and elucidating the full spectrum of its molecular mechanisms of action. The detailed information provided in this technical guide aims to facilitate these future investigations and accelerate the translation of this compound from the laboratory to the clinic.

References

- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]

FT895: A Technical Guide to a Potent and Selective HDAC11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of FT895, a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11). This guide details its chemical properties, biological activity, and its emerging role in oncology and antiviral research. The information is intended to support further investigation and application of this compound in preclinical and translational studies.

Core Chemical and Biological Properties

This compound is recognized for its high potency and remarkable selectivity for HDAC11 over other HDAC isoforms, making it a valuable tool for studying the specific functions of this class IV histone deacetylase.[1][2]

Chemical Identity

| Property | Value |

| Chemical Name | N-hydroxy-2-(trifluoromethyl)benzyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide |

| CAS Number | 2225728-57-2[1][3] |

| Molecular Formula | C₁₆H₁₅F₃N₄O₂[4] |

| Molecular Weight | 352.31 g/mol [4] |

In Vitro Activity

| Parameter | Value | Notes |

| IC₅₀ (HDAC11) | 3 nM[1][3][4][5][6][7] | Demonstrates potent inhibition of HDAC11. |

| Selectivity | >1000-fold vs. HDAC1-10[1][2][5][8] | Highly selective for HDAC11 over other HDAC family members. |

| Cellular Activity (IC₅₀) | <20 nM[1] | Shows promising activity in cellular assays. |

| Antiviral EC₅₀ (EV71) | 0.1 µM[9] | Effective concentration for 50% inhibition of Enterovirus 71 replication in HeLa cells. |

| Cytotoxicity (CC₅₀ in HeLa cells) | >100 µM[9] | Exhibits low cytotoxicity in HeLa cells. |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of HDAC11, a unique class IV HDAC with roles in immune regulation, oncology, and metabolism.[2][10] Inhibition of HDAC11 by this compound leads to the modulation of various signaling pathways, impacting cellular processes such as gene expression, cell proliferation, and apoptosis.

One of the key pathways affected by this compound is the Hippo signaling pathway . In the context of malignant peripheral nerve sheath tumors (MPNST), this compound, particularly in combination with cordycepin, has been shown to suppress the expression of the downstream effectors TEAD1 and TAZ.[11] This leads to the downregulation of genes involved in cell proliferation and survival, ultimately inducing apoptosis.[11]

This compound has also been implicated in the JAK/STAT signaling pathway , where it can inhibit the proliferation of JAK2-driven myeloproliferative neoplasms.[6][11] Furthermore, in non-small cell lung cancer, this compound has been observed to suppress the self-renewal of cancer stem cells by inhibiting Sox2 expression.[11]

In the context of antiviral research, this compound has been shown to restrict the replication of Enterovirus 71 (EV71) by targeting HDAC11.[9][12] The precise downstream mechanism in this context is an active area of investigation.

This compound and the Hippo Signaling Pathway in MPNST

The following diagram illustrates the proposed mechanism of this compound in modulating the Hippo signaling pathway in malignant peripheral nerve sheath tumor cells, leading to anti-tumor effects.

Caption: this compound inhibits HDAC11, suppressing the Hippo pathway to induce apoptosis in MPNST cells.

Experimental Protocols

The following are generalized protocols based on methodologies reported in studies utilizing this compound. Researchers should optimize these protocols for their specific experimental systems.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2x10⁵ cells/mL and incubate overnight.[11]

-

Treatment: Treat the cells with various concentrations of this compound (and/or other compounds like cordycepin) for 48 hours.[11]

-

MTT Addition: Add 7.5 µL of MTT solution (5 mg/mL) to each well and incubate for 3.5 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Western Blotting

This protocol is used to detect the levels of specific proteins in cells treated with this compound.

-

Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., HDAC11, Ac-H3, EV71 VP1, α-tubulin, KIF18A, TEAD1, TAZ) overnight at 4°C.[9][11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antiviral and Antitumor Studies in Mice

These protocols outline the general approach for evaluating the efficacy of this compound in animal models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Antiviral (EV71) Model:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).[9]

-

Infection: Infect the mice with a reporter virus (e.g., Gluc-EV71).[9]

-

Treatment: Administer this compound at a specific dose (e.g., 50 mg/kg/mice) via a suitable route (e.g., intraperitoneal injection).[9]

-

Monitoring: Monitor viral replication using in vivo imaging to detect the reporter signal (e.g., luminescence).[9]

-

Tissue Analysis: At the end of the study, collect relevant tissues (e.g., ileum) for further analysis.[9]

Antitumor (MPNST) Xenograft Model:

-

Animal Model: Use immunodeficient mice (e.g., male Balb/c nude mice).[11]

-

Cell Inoculation: Subcutaneously inoculate MPNST cells (e.g., S462TY or STS26T) mixed with Matrigel into the flank of each mouse.[11]

-

Treatment: Once tumors are established, administer this compound (e.g., 1 mg/kg) and/or other agents (e.g., cordycepin at 10 mg/kg) intravenously every other day.[11]

-

Tumor Measurement: Measure tumor volume regularly using calipers.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for in vivo evaluation of this compound.

Caption: A streamlined workflow for conducting in vivo studies with this compound.

Conclusion

This compound is a powerful and selective research tool for investigating the biological roles of HDAC11. Its demonstrated efficacy in preclinical models of cancer and viral infections highlights its potential as a therapeutic lead. This guide provides a foundational understanding of this compound's properties and methodologies for its application, aiming to facilitate further research and development in this promising area.

References

- 1. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | HDAC | Antifungal | TargetMol [targetmol.com]

- 9. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]

- 11. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting HDAC11 activity by this compound restricts EV71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

FT895: A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT895 has emerged as a significant chemical probe for studying the biological functions of Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. Its high potency and selectivity make it a valuable tool for elucidating the roles of HDAC11 in various physiological and pathological processes, including oncology, inflammation, and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, based on publicly available data. It includes a summary of its inhibitory potency, selectivity against other HDACs, and its effects on key signaling pathways. Detailed methodologies for the key experiments are also provided to enable researchers to understand and potentially replicate the findings.

Target Selectivity Profile of this compound

This compound is a potent inhibitor of HDAC11. Initial reports highlighted an IC50 of 3 nM.[3][4][5][6] However, it is crucial to note that this value was determined using a trifluoroacetyl lysine-based substrate. Subsequent studies using a more physiologically relevant myristoyl-lysine peptide substrate reported an IC50 of 0.74 µM (740 nM).[1] This highlights the importance of substrate choice in accurately determining enzyme inhibition.

The selectivity of this compound has been a key focus. It has been reported to be over 1000-fold more selective for HDAC11 compared to other HDAC family members.[1][3] While a complete quantitative dataset for all HDAC isoforms is not publicly available, some specific off-target activities have been characterized.

Quantitative Inhibitory Activity of this compound Against HDAC Isoforms

| Target | IC50 (nM) | Substrate Used | Reference |

| HDAC11 | 3 | Trifluoroacetyl-lysine | [3][4][5][6] |

| HDAC11 | 740 | Myristoyl-H3K9 | [1] |

| HDAC4 | 25,000 | Myristoyl-H3K9 | [1] |

| HDAC8 | 9,200 | Myristoyl-H3K9 | [1] |

| HDAC1, 2, 3, 5, 6, 7, 9, 10 | Data not publicly available | - | - |

Note: The discrepancy in HDAC11 IC50 values underscores the impact of the assay substrate on the measured potency. The value obtained with the myristoyl-lysine substrate is likely more representative of the inhibitor's activity in a biological context.

Kinase and Sirtuin Selectivity

A comprehensive understanding of a compound's selectivity requires profiling against other enzyme families. However, at the time of this writing, there is no publicly available data on the screening of this compound against a panel of protein kinases or sirtuins (Class III HDACs) . Such data is critical for a complete assessment of its off-target profile and potential for polypharmacology.

Signaling Pathway Modulation by this compound

Inhibition of HDAC11 by this compound has been shown to impact key cellular signaling pathways, primarily the JAK/STAT and Hippo pathways.

JAK/STAT Signaling Pathway

HDAC11 has been identified as a negative regulator of the JAK/STAT signaling pathway. Mechanistic studies have shown that HDAC11 can physically interact with STAT3, a key transcription factor in this pathway. This interaction appears to be a scaffold-like function, facilitating the association of HDAC11 with the promoter of STAT3 target genes, such as Nos2, leading to their repression. Inhibition of HDAC11 with this compound can, therefore, lead to the upregulation of these target genes.

Hippo Signaling Pathway

The link between this compound and the Hippo pathway is less direct but has been suggested. Some studies indicate that this compound can suppress the Hippo signaling pathway, although the precise molecular mechanism of how HDAC11 modulates core Hippo components like LATS1/2 or YAP/TAZ is still under investigation. Generally, HDAC inhibitors can influence the expression and activity of Hippo pathway components, leading to changes in the phosphorylation and cellular localization of the downstream effectors YAP and TAZ.

Experimental Protocols

Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are summaries of the methodologies used to characterize the selectivity and cellular effects of this compound, based on available literature.

In Vitro HDAC Inhibition Assay (HPLC-based)

This method is used to determine the IC50 values of this compound against various HDAC isoforms.

-

Enzymes: Recombinant human HDAC enzymes (e.g., HDAC11, HDAC4, HDAC8) are used.

-

Substrate: A synthetic peptide corresponding to a known substrate with a myristoylated lysine, such as myristoyl-H3K9, is used.

-

Assay Buffer: A typical buffer would be Tris-based (e.g., 50 mM Tris-HCl, pH 8.0) containing salts (e.g., 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) and a carrier protein like BSA.

-

Procedure:

-

HDAC enzyme is incubated with varying concentrations of this compound in the assay buffer.

-

The reaction is initiated by the addition of the myristoylated peptide substrate.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is quenched, often with an acid such as 0.5% acetic acid.

-

Precipitated proteins are removed by centrifugation.

-

The supernatant, containing the substrate and the deacetylated product, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The extent of product formation is quantified by integrating the peak areas corresponding to the substrate and product.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a common technique to assess changes in protein levels and post-translational modifications, such as phosphorylation, in response to a compound.

-

Cell Culture and Treatment: Cells (e.g., HeLa, MPNST cells) are cultured under standard conditions and then treated with this compound at various concentrations for specific durations.

-

Cell Lysis: After treatment, cells are washed and lysed in a buffer containing detergents (e.g., RIPA buffer) and protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., total STAT3, phospho-STAT3 (Tyr705), total YAP, phospho-YAP (Ser127), or a loading control like GAPDH or β-actin).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

The membrane is treated with a chemiluminescent substrate, and the resulting light signal is captured using an imaging system.

-

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Conclusion

This compound is a potent and selective inhibitor of HDAC11, making it an invaluable research tool. While its high selectivity against other HDAC isoforms is a key feature, a comprehensive, publicly available dataset with IC50 values against all other HDACs, as well as against kinase and sirtuin panels, would be beneficial for a complete understanding of its selectivity profile. The known effects of this compound on the JAK/STAT and potentially the Hippo signaling pathways provide a foundation for further investigation into the therapeutic potential of HDAC11 inhibition. The experimental protocols outlined in this guide offer a basis for researchers to further explore the biological activities of this important chemical probe.

References

- 1. Integrative regulation of physiology by histone deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 3 indirectly modulates tubulin acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC11 negatively regulates antifungal immunity by inhibiting Nos2 expression via binding with transcriptional repressor STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sirtuin Activity Fluorometric Assay Kit, Research Kits - CD BioSciences [epigenhub.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of HDAC11 Deacylase Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the biological functions of Histone Deacetylase 11 (HDAC11), with a particular focus on its potent deacylase activity. It covers its enzymatic profile, roles in critical signaling pathways, and its emergence as a significant therapeutic target.

Introduction to HDAC11: Beyond Deacetylation

Histone Deacetylase 11 (HDAC11) is the most recently discovered member of the zinc-dependent HDAC family and stands as the sole member of Class IV.[1][2] Initially categorized with other HDACs, its biological functions remained poorly understood for years.[3] While it possesses some deacetylase activity, recent groundbreaking research has revealed that HDAC11 is a multifaceted enzyme with a much more proficient and biologically significant long-chain fatty acid deacylase activity.[1][4] Studies have shown that HDAC11's efficiency at removing long carbon modifications, such as myristoyl groups, from lysine residues is over 10,000 times higher than its ability to remove smaller acetyl groups.[4][5] This potent "defatty-acylase" function has opened up a new understanding of its role in a vast array of cellular pathways, including immune regulation, cancer biology, and metabolism.[1][4] Dysregulation of HDAC11 has been implicated in various human diseases, underscoring its potential as a critical therapeutic target.[1][6]

Enzymatic Profile and Substrate Specificity

HDAC11's enzymatic activity is distinct from other HDACs due to its strong preference for long-chain acyl groups.[2][5] This unique substrate preference is a key determinant of its biological roles.

Predominant Deacylase Activity

HDAC11 preferentially removes fatty acid modifications, such as myristoylation, from lysine residues on both histone and non-histone proteins.[3][7] This activity is significantly more robust than its deacetylase function.[5] The activation of HDAC11 can be triggered by physiological levels of free fatty acids and their metabolites.[5] This catalytic preference suggests that the primary biological function of HDAC11 is to regulate protein fatty acylation, a post-translational modification crucial for protein localization, stability, and interaction.

Identified Substrates

The identification of specific HDAC11 substrates has been crucial in elucidating its cellular functions. A proteomics-based mutant trapping strategy has been effective in identifying potential substrates.[8]

-

Serine Hydroxymethyltransferase 2 (SHMT2): SHMT2 is a well-validated substrate of HDAC11.[8][9] HDAC11 removes lysine fatty acylation on SHMT2, which in turn regulates the ubiquitination and cell surface levels of the Type I interferon receptor, IFNαR1.[9] This mechanism directly links HDAC11's deacylase activity to the modulation of innate immune signaling.

-

BRAF: The BRAF kinase, a key component of the MAPK/ERK signaling pathway, has been identified as a deacetylase substrate of HDAC11. Inhibition or knockdown of HDAC11 leads to increased BRAF acetylation, suggesting a role for HDAC11 in regulating this critical cancer-related pathway.[8]

-

Calumenin (CALU): CALU has been validated as a demyristoylase substrate. HDAC11 knockdown results in increased myristoylation of CALU, indicating that HDAC11 directly reverses this lipid modification.[8]

Biological Roles and Key Signaling Pathways

HDAC11's deacylase activity is integral to the regulation of several critical biological processes.

Immune Regulation: A Master Regulator of Tolerance and Activation

HDAC11 is a pivotal regulator of diverse immune functions, often acting as a molecular switch between immune activation and tolerance.[10][11]

-

Negative Regulation of IL-10: HDAC11 was first identified as a negative regulator of the anti-inflammatory cytokine Interleukin-10 (IL-10) in antigen-presenting cells (APCs).[11][12] By binding to the Il10 promoter, HDAC11 represses its expression.[9][11] Consequently, overexpression of HDAC11 inhibits IL-10 production, leading to inflammatory APCs capable of priming T-cell responses.[11] Conversely, disruption of HDAC11 in APCs upregulates IL-10, impairing antigen-specific T-cell responses and promoting immune tolerance.[11][13]

-

Modulation of T-Cells and Myeloid Cells: HDAC11 is involved in regulating various immune cells, including neutrophils, myeloid-derived suppressor cells (MDSCs), and T-cells.[10][14] It controls the acetylation status of key gene promoters in naïve T-cells and is a negative regulator of MDSC expansion and function.[12][15]

-

Type I Interferon (IFN) Signaling: As detailed above, HDAC11 regulates Type I IFN signaling through the defatty-acylation of its substrate SHMT2.[9] By controlling the stability of the IFN receptor IFNαR1, HDAC11 can down-regulate the IFN response.[9] Depletion of HDAC11 leads to increased expression of IFN-driven genes like ISG15 and PKR.[9]

Cancer Biology: A Target for Oncology

HDAC11 is overexpressed in several carcinomas compared to healthy tissues and plays a critical role in cancer cell survival and metabolism.[16] This makes it an attractive target for cancer therapy.[6][16]

-

Cancer Cell Survival: Depletion of HDAC11 is sufficient to induce cell death and inhibit metabolic activity in various cancer cell lines, including colon, prostate, breast, and ovarian cancers.[16] Importantly, this effect appears to be tumor-selective, as HDAC11 depletion in normal cells does not impact viability.[16]

-

Therapeutic Potential: The anti-tumoral effect of HDAC11 depletion can be mimicked by expressing a catalytically impaired mutant, suggesting that small molecule inhibitors targeting its enzymatic activity could be effective cancer therapeutics.[16] The development of selective HDAC11 inhibitors is a promising strategy to overcome the dose-limiting toxicities associated with pan-HDAC inhibitors.[16][17]

Metabolic Regulation

HDAC11 is an emerging hub protein in the regulation of systemic metabolism.[1][5]

-

Thermogenesis and Energy Expenditure: HDAC11 inhibits the thermogenic gene program in brown adipose tissue (BAT) through its physical interaction with BRD2, a protein that regulates the Ucp1 gene.[5][15] Deletion of HDAC11 enhances thermogenic capability, increases UCP1 expression, and boosts overall energy expenditure.[5]

-

Fatty Acid Oxidation: In skeletal muscle, HDAC11 depletion enhances mitochondrial fatty acid β-oxidation via the AMP-activated protein kinase (AMPK) signaling pathway, leading to increased muscle strength and fatigue resistance.[15]

Cell Cycle Control

HDAC11 also plays a role in cell cycle progression.[15][18] It has been suggested that HDAC11 may negatively regulate the DNA replication licensing factor Cdt1.[18] Overexpression of HDAC11 was found to repress Cdt1 expression levels and promote earlier entry into the G2/M phase of the cell cycle, uncovering a previously unknown function for the enzyme in cell cycle control.[18]

Quantitative Data

Table 1: Substrate Specificity and Catalytic Efficiency of HDAC11

| Substrate Modification | Relative Catalytic Efficiency | Key Substrate Example | Reference |

| Myristoylation (C14) | ~10,000x higher than acetylation | SHMT2, CALU | [4],[5],[8] |

| Other Long-Chain Acylations | High | - | [3] |

| Acetylation (C2) | Low / Weak | BRAF, Histones | [4],[9],[8] |

Table 2: IC50 Values of Inhibitors Against HDAC11 Deacylase/Deacetylase Activity

| Compound | Type | IC50 (nM) | Target Activity | Reference |

| SIS17 | Selective Inhibitor | Potent, active in cells | Demyristoylation | [19] |

| Compound 31 | Selective Inhibitor | Low nanomolar | Deacylase | [17],[20] |

| Panobinostat | Pan-HDAC Inhibitor | 530 | Deacetylase | [21] |

| Trichostatin A (TSA) | Pan-HDAC Inhibitor | 2,100 | Deacetylase | [21] |

| Romidepsin | Pan-HDAC Inhibitor | Potent inhibitor | Demyristoylation | [3] |

| Vorinostat (SAHA) | Pan-HDAC Inhibitor | >10,000 | Deacetylase | [21] |

| Caffeic acid phenethyl ester (CAPE) | Non-hydroxamate Inhibitor | 1,500 | Not specified | [22] |

Table 3: HDAC11 Expression Profile

| Context | Expression Level | Details | Reference |

| Normal Tissues | High | Brain, Heart, Kidney, Skeletal Muscle, Testis | [4],[5],[23] |

| Immune System | Present | Antigen-Presenting Cells, T-cells, Neutrophils | [14],[9] |

| Cancers | Overexpressed | Colon, Prostate, Breast, Ovarian Carcinomas; Multiple Myeloma | [16],[24] |

| Subcellular Localization | Variable | Nucleus, Cytoplasm, Mitochondria (tissue/cell dependent) | [5] |

Experimental Protocols

Protocol: Continuous Fluorescence-Based HDAC11 Deacylase Activity Assay

This protocol is adapted from methods developed for high-throughput screening of HDAC11 inhibitors.[25][26]

-

Reagents and Materials:

-

Recombinant human HDAC11 enzyme.

-

Fluorogenic peptide substrate (e.g., an internally quenched TNFα-derived peptide with a myristoylated lysine).[25]

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 50 mM KCl, 10% glycerol, pH 7.5.[26]

-

Test compounds (inhibitors/activators) dissolved in DMSO.

-

384-well microplates (black, low-volume).

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 384-well plate, add 5 µL of diluted test compound or vehicle control (for 100% activity) and enzyme-free control (for 0% activity).

-

Add 10 µL of HDAC11 enzyme solution (e.g., 20-30 nM final concentration) to all wells except the enzyme-free controls.[25][26]

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow compound binding to the enzyme.

-

Initiate the reaction by adding 5 µL of the fluorogenic substrate (e.g., 15 µM final concentration).[25]

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at appropriate excitation/emission wavelengths (e.g., 330 nm excitation / 430 nm emission).[25]

-

Calculate the reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percent inhibition for each compound concentration relative to controls and calculate IC50 values using non-linear regression analysis.[26]

-

Protocol: Proteomics-Based Mutant Trapping for HDAC11 Substrate Identification

This methodology is based on a strategy to identify direct enzymatic substrates of HDAC11.[8]

-

Cell Culture and Transfection:

-

Culture human cells (e.g., HEK293T) in appropriate media.

-

Transfect cells with expression plasmids for wild-type (WT) HDAC11 and a catalytically inactive (mutant) HDAC11, each with an affinity tag (e.g., FLAG or HA). The mutant acts as a "trap" for substrates.

-

-

Cell Lysis and Immunoprecipitation (IP):

-

After 24-48 hours, harvest the cells and lyse them in a non-denaturing IP lysis buffer containing protease and pan-HDAC inhibitors.

-

Clear the lysates by centrifugation.

-

Incubate the cleared lysates with anti-FLAG/HA magnetic beads overnight at 4°C to immunoprecipitate the HDAC11-substrate complexes.

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

-

On-Bead Digestion and Mass Spectrometry (LC-MS/MS):

-

Elute the protein complexes or perform on-bead digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify proteins from the MS/MS data using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer).

-

Compare the proteins identified in the mutant HDAC11 IP to those in the WT HDAC11 IP and a control (e.g., empty vector) IP.

-

Potential substrates will be significantly enriched in the mutant "trap" sample compared to controls.

-

-

Validation:

-

Validate candidate substrates using orthogonal methods. For example, perform co-immunoprecipitation followed by Western blotting.

-

Functionally validate by testing if HDAC11 inhibition or knockdown leads to an increase in the specific acylation (e.g., acetylation or myristoylation) of the candidate protein.[8]

-

Visualizations: Pathways and Workflows

Diagram 1: HDAC11 Regulation of IL-10 and Immune Tolerance

Caption: HDAC11 negatively regulates IL-10 transcription, shifting the balance from tolerance to activation.

Diagram 2: HDAC11-SHMT2 Axis in Type I Interferon Signaling

Caption: HDAC11 defatty-acylates SHMT2, leading to IFNαR1 degradation and dampened IFN signaling.

Diagram 3: Experimental Workflow for HDAC11 Substrate Trapping

References

- 1. HDAC11: a multifaceted histone deacetylase with proficient fatty deacylase activity and its roles in physiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]

- 3. Histone Deacetylase 11 Is an ε-N-Myristoyllysine Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]

- 6. HDAC11: A novel target for improved cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proteomics-based mutant trapping approach identifies HDAC11 substrates - American Chemical Society [acs.digitellinc.com]

- 9. pnas.org [pnas.org]

- 10. HDAC11 is a regulator of diverse immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. Regulation of Immune Responses by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Emerging role of HDAC11 in skeletal muscle biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HDAC11 is a novel drug target in carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α‑Amino Amide Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. reactionbiology.com [reactionbiology.com]

- 22. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. HDAC11 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

FT895: A Potent and Selective Chemical Probe for Histone Deacetylase 11 (HDAC11)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from histone and non-histone proteins. The HDAC family is divided into four classes, with HDAC11 being the sole member of Class IV. Emerging evidence has implicated HDAC11 in a range of biological functions, including the regulation of immune cells, RNA splicing, and fatty acid deacylation. Its association with cancer and inflammatory diseases has made it an attractive target for therapeutic intervention.

FT895 has emerged as a highly potent and selective chemical probe for studying the biological functions of HDAC11. This N-hydroxy-tetrahydroisoquinoline-7-carboxamide analog demonstrates remarkable selectivity for HDAC11, enabling researchers to dissect its specific roles without the confounding effects of inhibiting other HDAC isoforms. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols for its use, and its effects on key signaling pathways.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized across various studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Potency of this compound against HDAC11

| Assay Type | Substrate | IC50 (nM) | Reference |

| Enzymatic Assay | Trifluoroacetyl lysine compound | 3 | |

| HPLC Assay | Myristoyl-H3K9 | 740 |

Note: The significant difference in IC50 values is attributed to the different substrates used in the assays, highlighting the importance of assay conditions in interpreting potency data.

Table 2: In Vitro Selectivity Profile of this compound

| HDAC Isoform | Selectivity vs. HDAC11 | Reference |

| Other 10 HDAC family members | >1000-fold | |

| HDAC4 | Inhibited at 25 µM | |

| HDAC8 | Inhibited at 9.2 µM |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Effective Concentration | Reference |

| HeLa | Antiviral Assay | EC50 against EV71 | 0.1 µM | |

| HeLa | Cytotoxicity Assay | CC50 | >100 µM | |

| 3T3-L1 Adipocytes | Western Blot | UCP1 Protein Induction | Not specified | |

| Non-small cell lung cancer | RT-PCR | Decreased Sox2 mRNA | 5 and 10 µM |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following are protocols for key experiments cited in the literature.

Biochemical HDAC11 Activity Assay (General Protocol)

This protocol is a generalized procedure based on commonly used methods for assessing HDAC11 inhibition.

Materials:

-

Recombinant human HDAC11

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(TFA)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in a suitable buffer)

-

This compound (or other inhibitors) dissolved in DMSO

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add recombinant HDAC11 to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.

Materials:

-

Cells of interest

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

Equipment for heating cells (e.g., PCR cycler)

-

Equipment for protein quantification (e.g., Western blot apparatus)

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or vehicle (DMSO) for a specific duration.

-

Harvest the cells and resuspend them in PBS.

-

Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thawing or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble HDAC11 in the supernatant by Western blotting or other protein detection methods.

-

Binding of this compound to HDAC11 will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Immunoprecipitation and Western Blotting

This protocol is used to assess the levels of specific proteins and their modifications in response to this compound treatment.

Materials:

-

Cells treated with this compound or vehicle

-

RIPA buffer or other suitable lysis buffer

-

Primary antibodies (e.g., anti-HDAC11, anti-acetylated-H3, anti-α-tubulin)

-

Secondary antibodies conjugated to HRP

-

Protein A/G agarose beads (for immunoprecipitation)

-

SDS-PAGE gels and blotting membranes

-

Chemiluminescent substrate

Procedure:

-